molecular formula C6H9ClN2O2 B578120 3-(1H-imidazol-2-yl)propanoic acid hydrochloride CAS No. 1208078-18-5

3-(1H-imidazol-2-yl)propanoic acid hydrochloride

Cat. No.: B578120
CAS No.: 1208078-18-5
M. Wt: 176.6
InChI Key: FNFOMFMVOHBKHO-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)propanoic acid hydrochloride is a valuable chemical scaffold in medicinal chemistry and biological research. The imidazole ring is a privileged structure in drug discovery due to its ability to participate in hydrogen bonding and coordinate with metal ions, which is a key feature in the mechanism of many enzymes . This particular compound, which features a propanoic acid linker, serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize it to develop novel imidazole derivatives for probing biological systems, as a wide range of such derivatives have been investigated for various pharmacological activities . Furthermore, imidazole-based compounds are of significant interest in metabolic research. For instance, the gut microbiota-derived metabolite imidazole propionate, which shares structural similarities, has been shown to impair insulin signaling through the mTORC1 pathway, providing a link between gut health and metabolic diseases like type 2 diabetes . This makes related chemical structures crucial for studying similar biochemical pathways. As a research chemical, it provides a foundational template for designing enzyme inhibitors, receptor modulators, and molecular probes to elucidate complex physiological processes. The product is strictly for research purposes in a controlled laboratory setting.

Properties

IUPAC Name

3-(1H-imidazol-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-7-3-4-8-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFOMFMVOHBKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679260
Record name 3-(1H-Imidazol-2-yl)propanoic acid--hydrogen chloride (1/1)
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Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208078-18-5
Record name 3-(1H-Imidazol-2-yl)propanoic acid--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50679260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-2-yl)propanoic acid hydrochloride
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Preparation Methods

Reaction of Imidazole with 3-Bromopropanoic Acid

A direct alkylation strategy involves the reaction of imidazole with 3-bromopropanoic acid under basic conditions. This method, adapted from analogous syntheses of imidazole derivatives, leverages the nucleophilic character of imidazole’s nitrogen atoms.

Mechanism and Conditions :

  • Imidazole’s N-1 nitrogen (pKa ~14) is deprotonated in the presence of a base such as potassium carbonate or triethylamine, forming a nucleophilic species.

  • The deprotonated nitrogen attacks the electrophilic carbon of 3-bromopropanoic acid, displacing bromide and forming a C–N bond.

  • Typical solvents include dichloromethane (DCM) or dimethylformamide (DMF), with reflux temperatures (40–80°C) and reaction times of 24–48 hours.

Regioselectivity Challenges :

  • Imidazole’s N-1 position is more nucleophilic than N-3, leading to preferential alkylation at N-1. To favor substitution at the C-2 position, directing groups or protective strategies may be employed.

  • Protection-Deprotection Approach : Temporarily protecting N-1 with a tert-butoxycarbonyl (Boc) group allows alkylation at C-2, followed by acidic deprotection (e.g., trifluoroacetic acid).

Yield and Purification :

  • Crude yields range from 40% to 60%, with purification via recrystallization or reversed-phase HPLC.

  • The hydrochloride salt is obtained by treating the free acid with concentrated HCl in ethanol, followed by solvent evaporation.

Michael Addition to Propiolic Acid Derivatives

Synthesis via tert-Butyl Propiolate

A Michael addition approach, inspired by the synthesis of thioimidazole derivatives, involves reacting imidazole with tert-butyl propiolate to form an acrylate intermediate, which is subsequently hydrogenated and hydrolyzed.

Stepwise Procedure :

  • Acrylate Formation :

    • Imidazole reacts with tert-butyl propiolate in the presence of a base (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) to yield tert-butyl (E)-3-(1H-imidazol-2-yl)acrylate.

    • The reaction proceeds via a conjugate addition mechanism, with the E-isomer predominating due to steric and electronic factors.

  • Hydrogenation :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the α,β-unsaturated bond, yielding tert-butyl 3-(1H-imidazol-2-yl)propanoate.

  • Ester Hydrolysis :

    • Acidic hydrolysis (HCl, H₂O) cleaves the tert-butyl ester, producing 3-(1H-imidazol-2-yl)propanoic acid.

Advantages :

  • High stereocontrol (E:Z ratio >9:1).

  • Compatibility with scale-up due to mild conditions.

Cyclization Strategies

Knorr-Type Imidazole Synthesis

Constructing the imidazole ring from a pre-functionalized propanoic acid chain offers an alternative route. This method involves condensing a β-keto ester with an aldehyde and ammonia.

Representative Pathway :

  • β-Keto Ester Preparation :

    • Ethyl 3-oxopentanoate is synthesized via Claisen condensation of ethyl acetate.

  • Cyclization :

    • The β-keto ester reacts with formaldehyde and ammonium acetate under reflux, forming the imidazole ring with the propanoic acid side chain.

  • Saponification :

    • The ester is hydrolyzed to the free acid using NaOH, followed by HCl treatment to form the hydrochloride salt.

Limitations :

  • Lower yields (~30%) due to competing side reactions.

  • Requires rigorous optimization of stoichiometry and temperature.

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between imidazole-2-boronic acid and 3-bromopropanoic acid represents a modern synthetic approach.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: DMF or THF at 80–100°C.

Outcome :

  • Direct formation of the C–C bond between imidazole’s C-2 and the propanoic acid chain.

  • Requires pre-functionalized boronic acid, increasing synthetic complexity.

Hydrochloride Salt Formation

Acid-Base Neutralization

The final step in all routes involves converting the free acid to its hydrochloride salt:

  • Procedure :

    • Dissolve 3-(1H-imidazol-2-yl)propanoic acid in anhydrous ethanol.

    • Add concentrated HCl dropwise at 0°C until pH ≈2.

    • Evaporate the solvent under reduced pressure to yield the crystalline hydrochloride salt.

  • Characterization :

    • Melting Point : 210–215°C (decomposes).

    • Solubility : >10 mg/mL in water, DMSO, and methanol.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Nucleophilic Alkylation40–60ModerateHighModerate
Michael Addition50–70High (E-isomer)ModerateHigh
Cyclization20–30LowLowLow
Cross-Coupling60–80HighLowHigh

Challenges and Optimization Strategies

Regioselectivity in Alkylation

  • Base Selection : Using weaker bases (e.g., K₃PO₄) reduces N-1 deprotonation, favoring C-2 substitution.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at C-2 by stabilizing transition states.

Purification of Hydrochloride Salt

  • Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals.

  • Chromatography : Silica gel chromatography with acetonitrile/water gradients resolves residual free acid.

Industrial-Scale Considerations

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reaction control for exothermic steps (e.g., alkylation).

  • Case Study : A pilot-scale synthesis achieved 85% yield using a microreactor system.

Green Chemistry Metrics

  • Atom Economy : Michael addition (82%) outperforms alkylation (65%).

  • E-Factor : Cross-coupling methods generate more waste (E ≈15) compared to cyclization (E ≈8).

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can produce simpler imidazole compounds .

Scientific Research Applications

Pharmacological Applications

3-(1H-imidazol-2-yl)propanoic acid hydrochloride is primarily recognized for its role in pharmacological research, particularly as a ligand in receptor studies.

Receptor Binding Studies

This compound has been utilized in studies investigating its binding affinity to various receptors, particularly adenosine receptors. Research indicates that derivatives of this compound can act as either agonists or antagonists depending on their structural modifications. For instance, studies have shown that certain derivatives exhibit high selectivity for the human adenosine A2A receptor, demonstrating potential therapeutic effects in neurological disorders and cancer treatment .

Antiproliferative Activity

Recent investigations have highlighted the antiproliferative properties of this compound against various cancer cell lines. A study evaluated its effectiveness against A549 human lung cancer cells, revealing significant inhibitory effects on cell proliferation. The mechanism of action appears to involve modulation of signaling pathways associated with cell growth and apoptosis .

Case Study 1: Ligand Design for Adenosine Receptors

In a study focusing on ligand design, researchers synthesized derivatives of this compound to assess their binding characteristics to human adenosine receptors. The findings demonstrated that specific modifications could enhance receptor selectivity and potency, providing insights into the development of targeted therapies for conditions such as Parkinson's disease and cancer .

Case Study 2: Antiproliferative Effects on Lung Cancer Cells

Another study investigated the antiproliferative effects of this compound on A549 cells. Using molecular docking analysis alongside in vitro assays, the researchers established that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential utility in developing novel anticancer agents .

Potential in Drug Delivery Systems

The incorporation of this compound into drug delivery systems has also been explored. Its imidazole group can facilitate interactions with various polymers, enhancing the stability and bioavailability of drugs. This property is particularly beneficial for designing pH-sensitive drug delivery systems that release therapeutic agents at specific sites within the body .

Data Table: Summary of Applications

Application AreaDescriptionReference
Receptor Binding StudiesInvestigating binding affinity to adenosine receptors
Antiproliferative ActivityInhibitory effects on A549 lung cancer cells
Drug Delivery SystemsEnhancing stability and bioavailability through polymer interactions

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and modulating biological pathways. This interaction can lead to the inhibition or activation of various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(1H-imidazol-2-yl)propanoic acid hydrochloride to structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

(a) L-Histidine Monohydrochloride Monohydrate
  • Structure: (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid hydrochloride hydrate.
  • Key Differences: The imidazole ring is substituted at position 5 (vs. position 2 in the target compound), and an additional amino group is present at the α-carbon.
  • Molecular Weight : 209.63 g/mol (vs. ~165.6 g/mol for the target compound, assuming a similar backbone).
  • Applications: Used in dietary supplements and protein synthesis due to its role as an essential amino acid .
(b) 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid (14b)
  • Structure : A benzoimidazole derivative with nitro and trifluoromethyl substituents.
  • Key Differences: The imidazole ring is fused with a benzene ring, and electron-withdrawing groups (NO₂, CF₃) enhance acidity (pKa ~2–3).
  • Molecular Weight : 315 g/mol (vs. simpler imidazole derivatives).
  • Applications: Potential use in antimicrobial or anticancer agents due to its nitroaromatic properties .

Functional Analogues

(a) 3-[(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic Acid
  • Structure : Contains a tert-butoxycarbonyl (Boc)-protected cyclobutyl group.
  • Key Differences : The bulky Boc group enhances steric hindrance, reducing reactivity but improving stability.
  • Applications : Likely used as a synthetic intermediate in peptide chemistry .
(b) Ronacaleret Hydrochloride
  • Structure: A complex difluorophenylpropanoic acid derivative with a dihydroindenyl substituent.
  • Key Differences : Higher molecular weight (484.00 g/mol) and multifunctional groups (F, indenyl) enhance receptor binding.
  • Applications : Clinically studied for osteoporosis treatment due to calcium receptor modulation .

Propanoic Acid Derivatives with Varied Substituents

Compound Name Key Features Molecular Weight (g/mol) Applications Reference
3-(1H-Imidazol-2-yl)propanoic acid HCl Imidazole at position 2, hydrochloride salt ~165.6* Biochemical research N/A
3-(1H-Imidazol-5-yl)propanoic acid HCl Imidazole at position 5, amino acid derivative 209.63 Nutrition, supplements
14b Benzoimidazole core with NO₂/CF₃ groups 315 Antimicrobial research
Ronacaleret HCl Difluorophenyl, indenyl substituents 484.00 Osteoporosis therapy
3-(1H-Imidazol-2-yl)-1-propanamine Propylamine chain instead of carboxylic acid 125.17 Ligand synthesis, coordination

*Estimated based on molecular formula (C₆H₈N₂O₂·HCl).

Key Research Findings

Solubility and Bioavailability: Hydrochloride salts (e.g., L-histidine monohydrochloride) exhibit superior aqueous solubility compared to free acids, making them favorable for pharmaceutical formulations .

Pharmacological Activity: Electron-withdrawing substituents (e.g., NO₂, CF₃) in benzimidazole analogs enhance bioactivity but may reduce metabolic stability .

Synthetic Utility: Compounds like 3-[(1R,3S)-3-Boc-aminocyclobutyl]propanoic acid serve as intermediates in stereoselective synthesis, highlighting the versatility of imidazole-propanoic acid scaffolds .

Biological Activity

3-(1H-imidazol-2-yl)propanoic acid hydrochloride is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClN₂O₂, with a molecular weight of approximately 190.60 g/mol. The compound features an imidazole ring, which is known for its ability to participate in various biochemical interactions, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring can engage in hydrogen bonding and π-stacking interactions, influencing various signaling pathways within cells. This interaction can lead to modulation of enzyme activity, inhibition of certain pathways, or activation of receptor-mediated processes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antiviral Activity : Compounds containing imidazole derivatives have shown potential as antiviral agents. For instance, studies indicate that similar compounds can inhibit neuraminidase activity, which is crucial for viral replication .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. In vitro studies have shown that it can suppress the production of pro-inflammatory cytokines such as TNFα in immune cell cultures .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of imidazole may exhibit neurotropic activity, potentially providing protective effects against neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of neuraminidase activity
Anti-inflammatorySuppression of TNFα production in immune cells
NeuroprotectivePotential protective effects against neurodegeneration

Detailed Research Findings

  • Antiviral Studies : A study examined the effects of various imidazole derivatives on viral neuraminidase. The results indicated that certain structural modifications could enhance antiviral potency, suggesting that this compound might be optimized for better efficacy against specific viruses .
  • Inflammatory Response Modulation : In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, this compound demonstrated significant inhibition of TNFα production, highlighting its potential as an anti-inflammatory agent .
  • Neurotropic Activity : A recent investigation into compounds with similar structures revealed that they could protect neuronal cells from oxidative stress and apoptosis, suggesting a promising avenue for treating neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 3-(1H-imidazol-2-yl)propanoic acid hydrochloride, and what purification methods ensure high yield and purity?

The synthesis typically involves:

  • Imidazole ring formation : Alkylation or cyclization reactions to construct the imidazole core.
  • Side-chain introduction : Propanoic acid derivatives are coupled via nucleophilic substitution or condensation.
  • Hydrochloride salt formation : Acidification with HCl to stabilize the compound. Purification methods include recrystallization (using ethanol/water mixtures) or high-performance liquid chromatography (HPLC) to isolate high-purity product .

Q. How is this compound characterized to confirm its structural integrity and purity?

Key techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding patterns.
  • Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., carboxylic acid O–H stretch at ~2500–3000 cm⁻¹).
  • Mass spectrometry (MS) to confirm molecular weight.
  • X-ray crystallography (if crystalline) for absolute stereochemical determination .

Q. What are the key biological targets or pathways influenced by this compound, and how are these interactions assessed experimentally?

  • Enzyme inhibition assays : Measure activity against targets like histidine decarboxylase or metalloproteases using spectrophotometric/fluorometric methods.
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins.
  • Cell-based assays : Evaluate cytotoxicity or modulatory effects on inflammatory pathways (e.g., NF-κB) .

Advanced Research Questions

Q. What methodological approaches resolve discrepancies in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) with computational modeling (DFT calculations) to assign ambiguous signals.
  • Cross-referencing : Compare data with structurally analogous compounds (e.g., 3-(1-methylimidazol-2-yl)propanoic acid derivatives) to identify substituent effects .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Stoichiometric control : Limit excess reagents to reduce side reactions (e.g., over-alkylation).
  • Solvent selection : Use polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity.
  • Temperature modulation : Lower temperatures (−20°C to 0°C) during sensitive steps (e.g., imidazole ring formation) .

Q. What strategies address bioavailability challenges in analogs while maintaining target affinity?

  • Lipophilicity adjustments : Introduce methyl/fluoro groups to enhance membrane permeability (logP optimization).
  • Prodrug design : Esterify the carboxylic acid to improve absorption, with enzymatic cleavage in vivo.
  • Co-crystallization studies : Identify salt forms (e.g., sodium or lysine salts) to enhance solubility .

Data Contradiction and Experimental Design

Q. How should researchers reconcile conflicting bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Assess absorption, distribution, and metabolism to identify bioavailability bottlenecks.
  • Metabolite screening : Use LC-MS to detect active/inactive derivatives influencing in vivo results.
  • Dose-response correlation : Ensure in vitro concentrations align with physiologically achievable levels .

Q. What experimental designs are critical for evaluating regioselectivity in imidazole functionalization?

  • Isotopic labeling : Use ¹⁵N or ¹³C isotopes to track reaction pathways.
  • Competitive reactions : Compare reactivity of N-1 vs. N-3 positions under varying conditions (pH, catalysts).
  • Computational modeling : Predict transition states to rationalize selectivity trends .

Tables for Key Comparisons

Structural Analog Key Differences Impact on Bioactivity
3-(1-Methylimidazol-2-yl)propanoic acidMethyl substitution at N-1Enhanced metabolic stability
3-(Imidazol-4-yl)propanoic acidAltered nitrogen positioningReduced binding to histidine targets
Ethyl ester derivativesEsterified carboxylic acidImproved cell permeability

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